5-(1-Methyl-2-phenylethyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by a pyrazole ring substituted with a phenylpropan-2-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid typically involves the reaction of 1-phenylpropan-2-yl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group at the 3-position of the pyrazole ring. This process can be optimized by adjusting the reaction temperature, pH, and the choice of oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The phenylpropan-2-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-phenylpropan-2-yl-1H-pyrrole-2-carboxylic Acid
- Phenylacetone
- Phenylpropanoic Acid
Uniqueness
Compared to similar compounds, 5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic Acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
5-(1-Methyl-2-phenylethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article aims to summarize the available research findings, case studies, and data regarding its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- SMILES Notation : CC(C1=NN(C=C1)C(=O)O)C2=CC=CC=C2
Research indicates that this compound exhibits several mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which may contribute to its therapeutic effects. For instance, it acts as a potent inhibitor of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
- Antioxidant Activity : Studies suggest that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress and related damage .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Several studies have reported the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including HeLa and HCT116, with IC50 values ranging from 0.36 µM to 1.8 µM for different targets .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Protection Against Neurotoxicity : Research indicates that it can mitigate neurotoxic effects in neuronal cell cultures, potentially through its antioxidant mechanisms .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been highlighted in various studies:
- Reduction of Inflammatory Markers : In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Study 1: Anticancer Efficacy in Xenograft Models
A notable study involved the use of this compound in xenograft models where it significantly reduced tumor growth rates compared to control groups. The study utilized oral dosing schedules and observed a marked decrease in tumor size over a treatment period .
Study 2: Neuroprotection in Rodent Models
Another study focused on the neuroprotective effects of the compound in rodent models subjected to induced oxidative stress. The results indicated that treatment with the pyrazole derivative led to improved behavioral outcomes and reduced neuronal damage, supporting its potential application in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-(1-phenylpropan-2-yl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9(7-10-5-3-2-4-6-10)11-8-12(13(16)17)15-14-11/h2-6,8-9H,7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
WEFIGNJUARKYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C2=CC(=NN2)C(=O)O |
Origin of Product |
United States |
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